molecular formula C16H13F2N5O B2741573 5-amino-1-benzyl-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899749-94-1

5-amino-1-benzyl-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2741573
CAS No.: 899749-94-1
M. Wt: 329.311
InChI Key: FDLKCSSZPKSKHA-UHFFFAOYSA-N
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Description

The 5-amino-1-benzyl-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a high-purity chemical scaffold designed for antimicrobial and antiparasitic research. This compound features the 5-amino-1,2,3-triazole-4-carboxamide core, a pharmacophore recognized for its potent biological activity against eukaryotic pathogens . The 1-benzyl and 2,5-difluorophenyl substituents on the triazole core are strategically chosen to enhance target binding and metabolic stability, making this analogue a promising candidate for lead optimization programs . This compound is of significant value in infectious disease research, particularly in the development of novel anti-parasitic and antifungal agents. The 5-amino-1,2,3-triazole-4-carboxamide scaffold has been identified through phenotypic screening as a novel hit series with demonstrated activity against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas' disease . Furthermore, structurally related benzylic 1,2,3-triazole-4-carboxamides have shown promising in vitro efficacy against clinically relevant fungal species, including strains of Rhizopus oryzae , indicating the potential of this chemotype to address challenging fungal infections . The mechanism of action for triazole-based compounds in antifungal applications often involves inhibition of the fungal cytochrome P450 enzyme Cyp51p (Erg11p), which is essential for sterol biosynthesis . Researchers can utilize this reagent as a key intermediate or a novel chemical entity for hit-to-lead campaigns, structure-activity relationship (SAR) explorations, and target identification studies against a range of pathogenic organisms. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-amino-1-benzyl-N-(2,5-difluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O/c17-11-6-7-12(18)13(8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLKCSSZPKSKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-benzyl-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899749-94-1) is a synthetic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Amino Group : Enhances solubility and reactivity.
  • Benzyl Group : Provides hydrophobic interactions.
  • Difluorophenyl Moiety : Imparts potential selectivity and potency in biological interactions.

The molecular formula is C16H13F2N5OC_{16}H_{13}F_{2}N_{5}O, with a molecular weight of approximately 329.31 g/mol. The presence of fluorine atoms is particularly significant as it can influence the compound's pharmacokinetic properties.

Research indicates that triazole derivatives like this compound may interact with various biological targets through:

  • Enzyme Inhibition : Binding to specific enzymes can modulate their activity, affecting metabolic pathways.
  • Receptor Interaction : The compound may bind to receptors involved in signaling pathways, influencing cellular responses.

Although specific mechanisms for this compound remain under investigation, its structural features suggest potential interactions via hydrogen bonding and hydrophobic effects .

Anticonvulsant Properties

One significant area of research has focused on the anticonvulsant potential of this compound. Preliminary studies have shown that it can modulate certain molecular targets associated with seizure activity. The compound's ability to stabilize neuronal membranes may contribute to its anticonvulsant effects.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. In vitro studies indicate that this compound exhibits cytotoxic activity against various cancer cell lines. Notably:

  • Inhibition of NF-kB Pathway : Similar compounds have demonstrated the ability to inhibit NF-kB signaling, a critical pathway in cancer progression .
  • Cell Selectivity : Research shows that the compound has selectivity over non-cancerous cells (e.g., VERO and HepG2), indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can significantly depend on their structural modifications. A comparative analysis with related compounds reveals:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Amino-N-benzyl-1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamideContains chlorine instead of fluorineAnticonvulsant propertiesChlorine may affect binding affinity differently
5-Amino-N-benzyl-1-(o-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamideSubstituted at the ortho positionModerate biological activityPositioning alters pharmacological profile
5-Amino-N-benzyl-1-(p-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamideSubstituted at the para positionVaries based on substitutionPara substitution may enhance lipophilicity

These variations highlight how modifications in peripheral substituents can influence the potency and selectivity of triazole derivatives.

Case Studies

Several studies have documented the efficacy of triazole derivatives in treating diseases such as Chagas disease and various cancers:

  • Chagas Disease Treatment : A study identified a series of 5-amino triazole derivatives that showed significant suppression of Trypanosoma cruzi burden in mouse models. The most potent compounds exhibited submicromolar activity against the parasite .
  • Cancer Cell Lines : In vitro evaluations against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines revealed that certain analogs induced apoptosis in a dose-dependent manner .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of 5-amino-1-benzyl-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to interfere with specific signaling pathways involved in cancer progression has been a focal point of investigation .

Antimicrobial Properties : The compound exhibits promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic pathways, making it a candidate for developing new antibiotics .

Agricultural Applications

Pesticidal Activity : Research indicates that this compound can be utilized as a pesticide due to its effectiveness against certain agricultural pests. Its mode of action includes acting as an insect growth regulator, which disrupts the normal development of insects .

Herbicide Potential : Preliminary studies suggest that this compound may also function as a herbicide by inhibiting specific enzymes in plants that are essential for growth and development. This property could lead to its application in weed management strategies .

Materials Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced composite materials .

Case Study 1: Anticancer Research

A study published in The Journal of Organic Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cells. The researchers attributed this effect to the compound's ability to inhibit key enzymes involved in cell cycle regulation .

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the efficacy of this compound as a pesticide revealed a marked reduction in pest populations compared to control plots. The results indicated that the compound effectively reduced damage to crops while being environmentally safe .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Amino-1-benzyl-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • Molecular Formula : C₁₆H₁₃F₂N₅O
  • Molecular Weight : 329.31 g/mol
  • CAS Number : 899749-94-1
  • Structural Features: The compound consists of a 1,2,3-triazole core substituted at position 1 with a benzyl group, at position 4 with a carboxamide moiety linked to a 2,5-difluorophenyl group, and at position 5 with an amino group.

Physicochemical Properties :

  • Purity : >95% (commercially available grades)

The 1,2,3-triazole-4-carboxamide scaffold is known for its versatility in drug discovery due to hydrogen-bonding capacity and metabolic stability .

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents (R₁, R₂) Biological Activity/Application Key References
This compound C₁₆H₁₃F₂N₅O R₁ = Benzyl; R₂ = 2,5-difluorophenyl Limited direct data; inferred antiproliferative potential
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₃Cl₂N₅O R₁ = 4-Methylphenyl; R₂ = 2,5-dichlorophenyl Antiproliferative (renal cancer RXF 393 cells: GP = -13.42%)
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₅FN₄O₃ R₁ = 4-Fluorophenyl; R₂ = 2,4-dimethoxyphenyl Antiproliferative (CNS cancer SNB-75 cells: GP = -27.30%)
5-Amino-N-(2,5-difluorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₂F₃N₅O R₁ = 3-Fluorobenzyl; R₂ = 2,5-difluorophenyl No direct activity data; structural analog
Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) C₁₀H₈F₂N₄O R₁ = 2,6-Difluorophenylmethyl; R₂ = H Anticonvulsant (Lennox-Gastaut syndrome)

Structural and Functional Insights

Substituent Effects on Bioactivity

  • Aromatic Substitutions :

    • Fluorine vs. Chlorine : Chlorinated analogs (e.g., 2,5-dichlorophenyl derivative) show higher antiproliferative activity against renal cancer cells compared to fluorinated variants, likely due to increased lipophilicity and enhanced target binding .
    • Methoxy Groups : The 2,4-dimethoxyphenyl substituent in one analog correlates with significant activity against CNS cancer cells, possibly via improved solubility or interactions with kinase domains .
  • Benzyl Group Modifications: Fluorine Position: Substituting benzyl with 3-fluorobenzyl (vs.

Key Research Findings

Antiproliferative Activity :

  • Analogs with halogenated aryl groups (Cl, F) demonstrate selective cytotoxicity against cancer cell lines, with GP (Growth Percentage) values ranging from -13% to -27% .
  • The target compound’s 2,5-difluorophenyl group may confer moderate activity, but further in vitro validation is needed.

Q & A

Q. What are the optimal synthetic routes for 5-amino-1-benzyl-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : React benzylamine with 2,5-difluorophenyl isocyanide to form an intermediate carboximidoyl chloride.

Cyclization : Treat the intermediate with sodium azide under controlled conditions to form the triazole core.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Purity validation employs HPLC (C18 column, acetonitrile/water mobile phase) and 1H-NMR^1 \text{H-NMR} (integration of aromatic protons at δ 7.2–8.1 ppm and NH2_2 signals at δ 5.8–6.2 ppm). Minor impurities (<2%) are acceptable for biological assays .

  • Key Data :
PropertyValueSource
Molecular FormulaC16_{16}H12_{12}F2_2N6_6OPubChem
Molecular Weight342.31 g/molPubChem

Q. How can researchers address the compound’s low aqueous solubility in in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤0.1% final concentration) to pre-dissolve the compound, followed by dilution in PBS or cell culture media.
  • Nanoparticle Formulation : Prepare liposomal encapsulation (e.g., with phosphatidylcholine/cholesterol) to enhance bioavailability.
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the benzyl or carboxamide positions while preserving bioactivity .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR : 1H-NMR^1 \text{H-NMR} (aromatic protons, NH2_2/NH), 13C-NMR^{13} \text{C-NMR} (triazole C-4 at ~160 ppm, carbonyl C=O at ~170 ppm).
  • HRMS : Confirm molecular ion [M+H]+^+ at m/z 343.1234 (theoretical).
  • FTIR : Triazole ring vibrations (1,550–1,600 cm1^{-1}), C=O stretch (1,680–1,710 cm1^{-1}) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode to biological targets?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) and refine structures using SHELXL (space group determination, R-factor <0.05).
  • Docking Studies : Validate crystallographic data with AutoDock Vina (binding energy ≤-8 kcal/mol). For example, notes triazole derivatives bind to carbonic anhydrase via hydrogen bonding to Zn2+^{2+} .

Q. How should conflicting reports on antiproliferative activity across cancer cell lines be analyzed?

  • Methodological Answer :
  • Dose-Response Curves : Calculate IC50_{50} values (e.g., RXF 393 renal cancer: IC50_{50} = 12 µM vs. SNB-75 CNS cancer: IC50_{50} = 5 µM) and assess statistical significance (p<0.05, ANOVA).
  • Mechanistic Studies : Compare apoptosis induction (Annexin V/PI staining) versus cell cycle arrest (flow cytometry). highlights variability due to differential expression of target proteins (e.g., B-Raf kinase) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :
  • Isotope Labeling : Use 14C^{14} \text{C}-labeled compound for pharmacokinetic profiling (t1/2_{1/2} in rat plasma: ~4 hours).
  • Prodrug Design : Mask the NH2_2 group with acetyl or tert-butoxycarbonyl (Boc) protections, cleaved in vivo by esterases .

Data Contradiction Analysis

Q. How to reconcile discrepancies in enzyme inhibition potency across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent substrate concentrations (e.g., ATP at 10 µM for kinase assays) and buffer conditions (pH 7.4, 25°C).
  • Orthogonal Assays : Validate IC50_{50} values using fluorescence polarization (FP) and surface plasmon resonance (SPR). attributes discrepancies to variations in enzyme isoforms (e.g., HDAC1 vs. HDAC6) .

Future Directions

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzyl (e.g., electron-withdrawing groups) and difluorophenyl rings to enhance potency .
  • In Vivo Efficacy : Test in xenograft models (e.g., subcutaneous tumor volume reduction ≥50% at 50 mg/kg/day) .

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